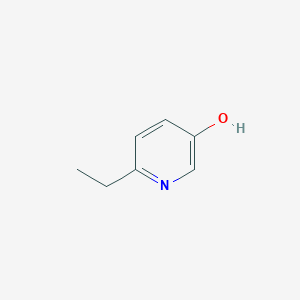

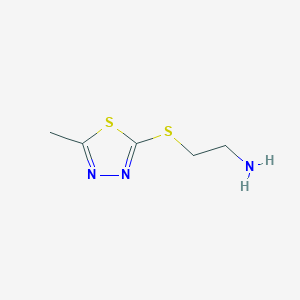

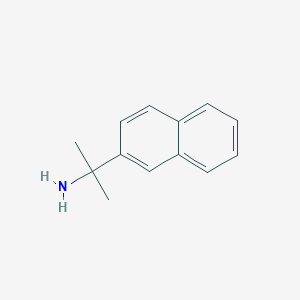

![molecular formula C7H5NO3 B1612428 5-hidroxi benzo[d]oxazol-2(3H)-ona CAS No. 54209-92-6](/img/structure/B1612428.png)

5-hidroxi benzo[d]oxazol-2(3H)-ona

Descripción general

Descripción

Benzo[d]oxazol-2(3H)-ones are considered as key intermediates in the synthesis of pharmaceutical products, organic dyes, and OLED materials among others .

Synthesis Analysis

An environmentally benign protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been proposed. Several chloro- and bromo-substituted BOA derivatives were prepared within less than an hour with high to excellent yields (75%–93%) via this novel, green, and energy sufficient method .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various physicochemical and spectroscopic approaches .Chemical Reactions Analysis

The selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been achieved using an environmentally benign protocol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .Aplicaciones Científicas De Investigación

Materiales Fotocrómicos

5-hidroxi benzo[d]oxazol-2(3H)-ona se utiliza en la síntesis de materiales fotocrómicos. Estos materiales cambian de color cuando se exponen a la luz. El compuesto se utiliza en la síntesis de espiro[indolina-2,3'-nafto[2,3-b]pirano] fotocrómico que contiene un grupo 4,5-difeniloxazol .

Síntesis de Compuestos Naphthyridine

El compuesto se utiliza en la síntesis de 5-hidroxi benzo[c][2,6]naftiridina 1,4-diona y sus derivados. Estos compuestos tienen un amplio espectro de actividades antimicrobianas y anti-farmacéuticas .

Actividad Anticancerígena

Se han sintetizado y probado derivados de this compound para determinar su actividad anticancerígena contra un panel de líneas celulares de cáncer humano como MCF-7 (cáncer de mama), A549 (cáncer de pulmón) .

Síntesis de Spiropiranos y Spirooxazinas

El compuesto se utiliza en la síntesis de spiropiranos y spirooxazinas, que son compuestos fotocrómicos .

Síntesis de Ácido 2-oxo Quinolina-4-carboxílico

This compound se utiliza en la síntesis de ácido 2-oxo quinolina-4-carboxílico, que es un precursor potencial para la síntesis de 5-hidroxi benzo[c][2,6]naftiridina 1,4-diona .

Síntesis de Derivados de 5-(pirimidin-5-il)benzo[d]oxazol

El compuesto se utiliza en la síntesis de derivados de 5-(pirimidin-5-il)benzo[d]oxazol .

Mecanismo De Acción

Target of Action

Similar compounds such as benzothiazole-hydrazone derivatives have shown significant anticonvulsant potential, suggesting that they may exert their action via voltage-gated sodium channels (vgscs) .

Mode of Action

It can be inferred from related studies that these types of compounds might interact with their targets, possibly vgscs, leading to changes in the electrical activity of neurons .

Biochemical Pathways

Related compounds have been found to inhibit quorum sensing pathways in bacteria . Quorum sensing is a bacterial cell-cell communication system that responds to changes in cell-population density .

Result of Action

Related compounds have demonstrated significant anticancer activity against a panel of human cancer cell lines . They have also shown promising anticonvulsant potential .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Hydroxybenzo[d]oxazol-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the enzyme activities, thereby affecting the overall oxidative stress levels in cells. Additionally, 5-hydroxybenzo[d]oxazol-2(3H)-one can bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 5-hydroxybenzo[d]oxazol-2(3H)-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 5-hydroxybenzo[d]oxazol-2(3H)-one has been found to protect against amyloid-induced toxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to increased cell survival and reduced apoptosis. Furthermore, it affects the expression of genes involved in oxidative stress responses and inflammation .

Molecular Mechanism

At the molecular level, 5-hydroxybenzo[d]oxazol-2(3H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition results in increased levels of acetylcholine, enhancing neurotransmission. Additionally, 5-hydroxybenzo[d]oxazol-2(3H)-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 5-hydroxybenzo[d]oxazol-2(3H)-one change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-hydroxybenzo[d]oxazol-2(3H)-one is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained modulation of oxidative stress responses and inflammation in cells .

Dosage Effects in Animal Models

The effects of 5-hydroxybenzo[d]oxazol-2(3H)-one vary with different dosages in animal models. At low doses, it has been found to exert neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

5-Hydroxybenzo[d]oxazol-2(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate . These interactions help in maintaining cellular redox balance and supporting anabolic processes.

Transport and Distribution

The transport and distribution of 5-hydroxybenzo[d]oxazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can sequester 5-hydroxybenzo[d]oxazol-2(3H)-one, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-hydroxybenzo[d]oxazol-2(3H)-one is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. These localizations are essential for its role in modulating cellular processes and signaling pathways.

Propiedades

IUPAC Name |

5-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUICLNAZOIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581487 | |

| Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54209-92-6 | |

| Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

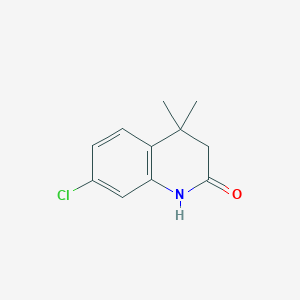

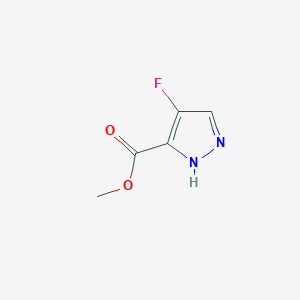

![6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1612347.png)